BenchChemオンラインストアへようこそ!

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Foldamer stability Proteolytic resistance α-Chymotrypsin assay

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid (CAS 2580094-10-4, MW 337.37, purity ≥97%) is the Fmoc-protected (1R,2R)-trans enantiomer of 2-aminocyclobutanecarboxylic acid (tACBC), a chiral, non-proteinogenic β-amino acid featuring a puckered cyclobutane ring. The Fmoc group enables direct incorporation into solid-phase peptide synthesis (SPPS) workflows, while the rigid cyclobutane scaffold imposes conformational constraints that pre-organize peptide backbones into defined secondary structures.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B8138445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18-/m1/s1
InChIKeyQWJJKAORVUYVPU-SJLPKXTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R,2R)-2-(Fmoc-amino)cyclobutanecarboxylic Acid – Conformationally Constrained β-Amino Acid Building Block for Solid-Phase Peptide Synthesis


(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid (CAS 2580094-10-4, MW 337.37, purity ≥97%) is the Fmoc-protected (1R,2R)-trans enantiomer of 2-aminocyclobutanecarboxylic acid (tACBC), a chiral, non-proteinogenic β-amino acid featuring a puckered cyclobutane ring . The Fmoc group enables direct incorporation into solid-phase peptide synthesis (SPPS) workflows, while the rigid cyclobutane scaffold imposes conformational constraints that pre-organize peptide backbones into defined secondary structures [1]. This compound serves as a key building block for foldamer design, α-helix mimetics, and constrained peptide therapeutics, distinguishing itself from linear or less-rigid cyclic amino acid alternatives through its unique combination of trans stereochemistry, ring strain, and χ-space restriction.

Why Generic Substitution Fails for (1R,2R)-2-(Fmoc-amino)cyclobutanecarboxylic Acid – Stereochemical and Conformational Specificity


Interchanging this compound with its (1S,2S) enantiomer, cis-diastereomer, geminally disubstituted Fmoc-AC4C-OH, or Boc-protected analog fundamentally alters peptide folding outcomes and biological performance. The trans (1R,2R) configuration is essential for adopting the 12/13-helical conformations that underpin α-helix mimicry; the (1S,2S) enantiomer drives opposite helix handedness, while cis-ACBC fails to support these defined secondary structures altogether [1]. The cyclobutane ring's specific puckering geometry enforces torsional angles of 15–30°, a constraint not replicated by cyclopropane analogs (which impose different φ/ψ angles) or by Fmoc-AC4C-OH (which lacks the 2-amino substitution pattern required for backbone hydrogen-bonding networks in foldamers) . Even protection-group swapping (Fmoc → Boc) alters SPPS cleavage conditions, potentially compromising acid-labile side-chain modifications in complex peptide sequences. These stereochemical and conformational specificities mean that substitution without rigorous comparative validation risks abolishing target binding affinity, proteolytic resistance, or cellular uptake.

Quantitative Differentiation Evidence: (1R,2R)-2-(Fmoc-amino)cyclobutanecarboxylic Acid vs. Closest Analogs


Proteolytic Stability: tACBC-Based Foldamers vs. Wild-Type α-Peptide Parent Sequence

α/β/γ-Peptides incorporating trans-2-aminocyclobutanecarboxylic acid (tACBC, the deprotected form of the target compound) exhibit proteolytic stability ≥32-fold greater than the wild-type p53₁₅–₃₁ α-peptide when challenged with α-chymotrypsin. In direct comparison, peptides with the optimal side-chain arrangement (compounds 2, 4, 6, 8) achieved ≥32-fold resistance, while peptides 1, 3, 5, 7 showed ≥10-fold resistance [1]. The hexapeptide core remained largely intact throughout the digestion experiment, whereas the wild-type α-peptide was rapidly degraded.

Foldamer stability Proteolytic resistance α-Chymotrypsin assay

Cellular Uptake Efficiency: Cyclobutane γ-Amino Acids vs. Cyclopropane Analogues

In cell-penetrating peptide (CPP) constructs, cyclobutane-constrained γ-amino acids improved cellular uptake efficiency by 3-fold compared to cyclopropane-constrained analogues . This differential performance is attributed to the lower ring strain of cyclobutane (≈26.5 kcal/mol) vs. cyclopropane (≈27.5 kcal/mol), which reduces membrane disruption while maintaining sufficient conformational rigidity for receptor engagement.

Cell-penetrating peptides Cellular uptake Cyclobutane vs. cyclopropane

χ-Space Conformational Restriction: Cyclobutane vs. Linear Amino Acid Side Chains

The cyclobutane ring in the target compound enforces torsional angles of 15–30° due to elongated C–C bond lengths of 1.55–1.58 Å and a puckered non-planar geometry, in contrast to linear amino acids (e.g., lysine, arginine) whose side chains sample a broad conformational space with multiple rotameric states . This χ-space restriction pre-organizes the side-chain orientation, effectively reducing the entropic penalty upon target binding. Computational and crystallographic analyses confirm that cyclobutane-constrained basic amino acid analogues lock χ₁ and χ₂ angles into discrete ranges, whereas natural flexible side chains undergo large conformational changes upon protein–ligand binding (as evidenced by PDB analysis) [1].

χ-space constraint Torsional angle restriction Rotamer control

Enantiomeric Control of Helix Handedness: (1R,2R) vs. (1S,2S) Cyclobutane Scaffold

In α/γ-peptide foldamers containing a chiral cyclobutane-constrained γ-amino acid, the absolute configuration of the cyclobutane stereocenters dictates the helix type and handedness. Quantum chemical calculations demonstrate that (R)-configured cyclobutane residues (analogous to the 1R,2R configuration) in combination with (R)-alanine promote a left-handed 12-helical architecture, whereas (S)-configured residues with (S)-alanine drive a right-handed 12/10-helix [1]. This stereochemical matching effect is not observed with achiral or racemic cyclobutane building blocks, which yield heterogeneous folding populations and reduced biological activity.

Helix handedness Stereochemical matching Foldamer design

Fmoc vs. Boc Protection Strategy: Compatibility with Acid-Sensitive Peptide Modifications

The Fmoc protecting group on the target compound enables deprotection under mild basic conditions (20% piperidine in DMF, typically 2 × 5–10 min), whereas the corresponding Boc-protected analog—(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS 951173-38-9)—requires strongly acidic conditions (TFA) for removal . This distinction is critical when the peptide sequence incorporates acid-labile modifications such as phosphotyrosine, glycosylated residues, or certain fluorophores that degrade under prolonged TFA exposure. Fmoc-based SPPS also offers superior compatibility with automated peptide synthesizers and a wider range of commercially available resins.

Fmoc SPPS Boc SPPS Protecting group orthogonality

High-Impact Application Scenarios for (1R,2R)-2-(Fmoc-amino)cyclobutanecarboxylic Acid Based on Verified Differentiation Evidence


Design of Proteolytically Stable α-Helix-Mimetic Foldamers for PPI Inhibition

The ≥32-fold proteolytic stability advantage of tACBC-based foldamers over wild-type α-peptides [1] justifies using this building block as the core β-amino acid component when designing α/β/γ-peptide inhibitors targeting intracellular protein–protein interactions (e.g., p53/hDM2, Bcl-2 family). The (1R,2R) configuration ensures adoption of the left-handed 12-helix topology [2] required for stereochemical complementarity with the target binding groove. This application is validated by the demonstrated selective inhibition of p53/hDM2 with IC₅₀ = 15 ± 2 μM for the optimized tACBC-containing foldamer, representing only a ~12-fold potency gap relative to the native p53 peptide (IC₅₀ = 1.2 ± 0.1 μM) while conferring dramatically improved stability [1].

Construction of Cyclobutane-Stapled Peptides with Geometry-Specific Hydrocarbon Crosslinks

The cyclobutane scaffold's defined torsional constraints (15–30° enforced angles [1]) make it an ideal anchoring residue for hydrocarbon stapling via ring-closing metathesis. Recent work demonstrated that cyclobutane-bearing restricted amino acids (E7 and Z7 variants) are fully compatible with RCM-mediated peptide stapling, yielding geometry-specific stapled peptides with enhanced α-helicity and superior biological activity against the SARS-CoV-2 spike protein compared to canonical olefin-terminated stapled peptides [2]. The (1R,2R)-Fmoc building block serves as the precursor for synthesizing such conformationally pre-organized stapling modules.

Development of Cell-Penetrating Peptides with Enhanced Cytosolic Delivery

The 3-fold improvement in cellular uptake efficiency of cyclobutane-constrained γ-amino acids over cyclopropane analogues [1] supports incorporating this scaffold into CPP sequences where high cytosolic delivery is required for target engagement. The reduced membrane disruption—attributed to cyclobutane's lower ring strain (≈26.5 kcal/mol)—enables efficient translocation without compromising cell viability, making it suitable for antisense oligonucleotide delivery vehicles, peptide-drug conjugates, and intracellular PPI inhibitors.

Synthesis of χ₁,χ₂-Constrained Basic Amino Acid Analogues for Structure–Activity Relationship Studies

The cyclobutane ring in the target compound locks χ₁ and χ₂ torsional angles into discrete ranges, in stark contrast to the conformational flexibility of natural lysine, arginine, and ornithine side chains [1]. This property is exploited to generate χ-constrained analogues of basic amino acids for SAR campaigns, where each constrained analogue reports on the bioactive conformation of the flexible parent residue. Published work demonstrates successful Fmoc-SPPS incorporation of cyclobutane-constrained arginine mimetics into the antimicrobial peptide c-(RRRWFW), with retained antimicrobial activity and enhanced proteolytic stability [2].

Quote Request

Request a Quote for (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.